2,3-Dichlorobutane

Physical Chemistry Thermodynamics Process Engineering

2,3-Dichlorobutane (CAS 7581-97-7, 4028-56-2; C₄H₈Cl₂, MW 127.01) is a vicinal dichlorinated alkane with two adjacent chiral centers. This structural feature enables its existence as three distinct stereoisomers: the meso form (R,S-) and the dl racemic pair (R,R- and S,S-).

Molecular Formula C4H8Cl2
Molecular Weight 127.01 g/mol
CAS No. 4028-56-2
Cat. No. B1630595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobutane
CAS4028-56-2
Molecular FormulaC4H8Cl2
Molecular Weight127.01 g/mol
Structural Identifiers
SMILESCC(C(C)Cl)Cl
InChIInChI=1S/C4H8Cl2/c1-3(5)4(2)6/h3-4H,1-2H3
InChIKeyRMISVOPUIFJTEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorobutane (CAS 4028-56-2) Procurement & Application Guide: Properties, Isomerism, and Scientific Selection


2,3-Dichlorobutane (CAS 7581-97-7, 4028-56-2; C₄H₈Cl₂, MW 127.01) is a vicinal dichlorinated alkane with two adjacent chiral centers [1][2]. This structural feature enables its existence as three distinct stereoisomers: the meso form (R,S-) and the dl racemic pair (R,R- and S,S-) [3][4]. The compound is a colorless to light-yellow flammable liquid with a boiling point of 117-119°C and a density of 1.107 g/mL at 25°C . It serves as a synthetic intermediate, a model compound for stereochemical studies, and an analytical reference standard [5].

Why 2,3-Dichlorobutane Is Not a Generic Drop-In Replacement for Other Dichlorobutane Isomers


Generic substitution among dichlorobutane isomers is unsound due to profound differences in molecular geometry, intermolecular interactions, stereochemical complexity, and resultant physicochemical properties [1][2]. Unlike its positional isomers (e.g., 1,2-, 1,3-, 1,4-, 2,2-dichlorobutane), 2,3-dichlorobutane possesses two adjacent chiral centers, generating three stereoisomers (one meso, one dl pair) with distinct reactivities and analytical signatures [3][4]. Its vicinal chlorine arrangement creates a unique dipole environment, directly impacting vaporization enthalpy (38.4 kJ/mol) and gas chromatographic retention behavior [5][6]. These fundamental differences directly translate to non-interchangeable performance in stereoselective synthesis, analytical method development, and applications where specific molecular recognition or physical properties are critical.

Quantitative Differentiation of 2,3-Dichlorobutane vs. Closest Analogs: A Procurement Evidence Guide


Enthalpy of Vaporization: 2,3-Dichlorobutane vs. Positional Isomers

The standard enthalpy of vaporization (ΔvapH°) at 25°C for 2,3-dichlorobutane is 38.4 kJ/mol [1][2]. This value is significantly lower than that of 1,4-dichlorobutane (46.36 kJ/mol) and higher than that of 1,2-dichlorobutane (40.16 kJ/mol) [3]. The observed trend is attributed to intramolecular dipole-dipole interactions that decrease with increasing carbon distance between chlorine atoms [4].

Physical Chemistry Thermodynamics Process Engineering

Gas Chromatographic Retention Index: 2,3-Dichlorobutane vs. Closest Analogs

On a non-polar polydimethylsiloxane capillary column, 2,3-dichlorobutane exhibits a Kovats retention index (RI) of 761 [1][2]. This value is substantially lower than those of 1,4-dichlorobutane (RI ≈ 850-870) and 1,2-dichlorobutane (RI ≈ 800-820), and higher than that of 2,2-dichlorobutane (RI ≈ 730-750) [3]. The RI of 2,3-dichlorobutane is uniquely positioned, enabling its clear separation from other dichlorobutane isomers in complex mixtures.

Analytical Chemistry Gas Chromatography Method Development

Stereochemical Composition and Product Selectivity in 2-Butene Chlorination

Chlorination of cis-2-butene yields a mixture of stereoisomers: 47% meso-2,3-dichlorobutane and 18% dl-2,3-dichlorobutane at 700 Torr N₂ [1][2]. In contrast, chlorination of trans-2-butene produces 48% meso and 17% dl isomers [3]. This stereochemical outcome is unique to 2,3-dichlorobutane among dichlorobutanes, as other positional isomers lack chiral centers and thus do not exhibit this stereoisomeric complexity.

Synthetic Chemistry Stereochemistry Reaction Engineering

2,3-Dichlorobutane Application Scenarios: Where Scientific Evidence Supports Selection


Stereoselective Synthesis and Chiral Probe Studies

For research groups investigating stereoselective reaction mechanisms, asymmetric catalysis, or the behavior of chiral small molecules, 2,3-dichlorobutane is the only dichlorobutane isomer that can provide a stereochemical testbed. Its defined meso and dl diastereomers, with quantifiable product distributions from 2-butene chlorination (e.g., 47% meso from cis-2-butene) [1], enable the study of stereochemical induction and inversion. Alternative isomers lack this chiral complexity, rendering them unsuitable for such investigations.

Analytical Method Development and Quality Control

Analytical laboratories developing GC methods for monitoring reaction progress, assessing purity, or quantifying trace impurities in chlorinated solvent streams should select 2,3-dichlorobutane as a reference standard. Its distinct retention index (RI = 761 on non-polar phases) [2] and the proven ability to resolve its meso and dl diastereomers via specialized columns [3] provide a robust benchmark for method validation. Using other dichlorobutane isomers as a substitute would compromise method specificity due to different chromatographic behavior.

Thermodynamic and Physical Property Benchmarking

Researchers and process engineers evaluating or modeling the thermodynamic properties of vicinal dihalides should use 2,3-dichlorobutane as a representative compound. Its accurately measured enthalpy of vaporization (38.4 kJ/mol at 25°C) [4] and established vapor pressure relationship [5] provide a reliable data point for calibrating computational models or designing distillation processes. Data from other isomers, which have different intermolecular interaction energies, would lead to inaccurate predictions if applied to this class.

Building Block for Functionalized C4 Molecules

Synthetic chemists requiring a C4 backbone with two vicinal leaving groups for nucleophilic substitution or elimination reactions should consider 2,3-dichlorobutane. Its dual chloride functionality at adjacent carbons enables the generation of butadienes, diols, diamines, or other 1,2-difunctionalized butanes. While other isomers like 1,4-dichlorobutane are used for cyclization, the vicinal arrangement in 2,3-dichlorobutane is essential for forming adjacent functional groups, a structural motif required in certain pharmaceutical intermediates and polymer precursors [6].

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